molecular formula C21H20N6O2S B2488340 N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide CAS No. 932537-78-5

N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide

Cat. No.: B2488340
CAS No.: 932537-78-5
M. Wt: 420.49
InChI Key: JKCWXHLNVMPXSH-UHFFFAOYSA-N
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Description

"N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide" is a synthetic compound characterized by a complex structure featuring multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide" typically involves multi-step procedures:

  • Formation of the 1,2,3-triazole ring: : Using click chemistry to react an azide with an alkyne under copper-catalyzed conditions.

  • Thiadiazole ring formation: : Cyclization reactions involving thiosemicarbazide and carbon disulfide in basic media.

  • Coupling reactions: : To introduce the benzamide moiety, involving typical amide bond formation conditions such as using carbodiimide coupling agents.

Industrial Production Methods

In industrial settings, these reactions are optimized for yield and efficiency. High-pressure reactors and continuous flow systems might be used to scale up the production while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of reactions, including:

  • Oxidation: : Can convert sulfide groups to sulfoxides or sulfones.

  • Reduction: : Reduction of the triazole or thiadiazole rings under hydrogenation conditions.

  • Substitution: : Electrophilic or nucleophilic substitutions at the aromatic rings.

Common Reagents and Conditions

Common reagents include:

  • Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Catalysts: : Copper sulfate for click reactions, palladium on carbon for hydrogenation.

Major Products

Depending on the reaction, you can get:

  • Sulfoxides/sulfones: from oxidation.

  • Hydrogenated derivatives: from reduction.

  • Substituted aromatic compounds: from substitution reactions.

Scientific Research Applications

Chemistry

Used in creating complex molecules for studying reaction mechanisms and chemical properties.

Biology

Explored for its potential as an enzyme inhibitor or probe due to its multi-functional groups.

Medicine

Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

Used in material sciences for developing new polymers and advanced materials due to its robust chemical structure.

Mechanism of Action

The compound exerts its effects through:

  • Binding to specific enzymes or receptors: : Interfering with their normal function, which could inhibit or activate biological pathways.

  • Disrupting cellular processes: : By interacting with DNA or proteins, leading to changes in cell function.

Molecular Targets and Pathways

This can include:

  • Kinase enzymes: : Inhibiting signaling pathways.

  • DNA replication processes: : Preventing cell proliferation.

  • Reactive Oxygen Species (ROS) production: : Causing oxidative stress in cells.

Comparison with Similar Compounds

Compared to other compounds with 1,2,3-triazole or thiadiazole rings, "N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide" stands out due to its combination of these rings with the benzamide moiety, enhancing its chemical and biological activity.

List of Similar Compounds

  • 1,2,3-Triazole derivatives: : Known for their stability and biological activity.

  • Thiadiazole derivatives: : Often explored for medicinal chemistry applications.

  • Benzamide derivatives: : Common in pharmaceuticals for their bioavailability and efficacy.

Properties

IUPAC Name

N-[3-[1-(3-ethylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2S/c1-4-14-8-7-9-15(12-14)27-13(2)18(24-26-27)19-22-21(30-25-19)23-20(28)16-10-5-6-11-17(16)29-3/h5-12H,4H2,1-3H3,(H,22,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCWXHLNVMPXSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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